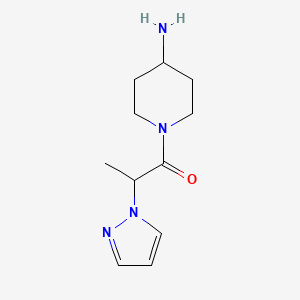![molecular formula C11H13ClN4O B1462808 4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1246647-68-6](/img/structure/B1462808.png)
4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine, also known as CMPT, is a heterocyclic compound with a broad range of applications in the field of synthetic chemistry. The compound has a ring structure consisting of a pyrazole, pyrimidine, and pyran ring fused together. CMPT has gained attention in recent years due to its potential as a therapeutic agent for the treatment of various diseases.
Scientific Research Applications
4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine has been studied extensively in scientific research due to its potential applications in the field of medicine. It has been investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. In addition, 4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine has been studied as a potential inhibitor of enzymes involved in the biosynthesis of cholesterol, as well as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.
Mechanism of Action
The exact mechanism of action of 4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine is not yet fully understood. However, it is believed to act as an enzyme inhibitor, blocking the activity of certain enzymes involved in the biosynthesis of cholesterol and the production of melanin. In addition, 4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine has been shown to bind to certain proteins and alter their function, which could explain its potential therapeutic effects.
Biochemical and Physiological Effects
4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol and the production of melanin. In addition, 4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine has been shown to reduce the levels of certain proteins involved in inflammation, as well as to reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine in laboratory experiments is its low cost and easy availability. In addition, 4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine is relatively stable, making it suitable for use in a variety of experiments. However, 4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine is not suitable for use in certain experiments due to its potential toxicity.
Future Directions
The potential applications of 4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine are numerous and still being explored. Future studies should focus on its potential therapeutic effects, as well as its potential use as an enzyme inhibitor, to further understand its mechanism of action. In addition, further studies should be conducted to explore the potential biochemical and physiological effects of 4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine, as well as its potential toxicity. Finally, further research should be conducted to explore the potential use of 4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine in drug delivery systems.
properties
IUPAC Name |
4-chloro-1-methyl-3-(oxan-4-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c1-16-11-8(10(12)13-6-14-11)9(15-16)7-2-4-17-5-3-7/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIMLZOJJKZLPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)C3CCOCC3)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-3-tetrahydro-2H-pyran-4-yl-1H-pyrazolo[3,4-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462728.png)


![2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462732.png)
![3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1462733.png)
![N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine](/img/structure/B1462734.png)

![N-[(3-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1462739.png)


![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462745.png)
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1462746.png)
